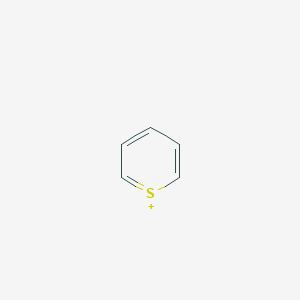

Thiopyrylium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

分子式 |

C5H5S+ |

|---|---|

分子量 |

97.16 g/mol |

IUPAC 名称 |

thiopyrylium |

InChI |

InChI=1S/C5H5S/c1-2-4-6-5-3-1/h1-5H/q+1 |

InChI 键 |

OKYDCMQQLGECPI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=[S+]C=C1 |

同义词 |

thiopyrylium |

产品来源 |

United States |

Foundational & Exploratory

The Thiopyrylium Cation: An In-depth Technical Guide on Aromaticity and Stability

For Researchers, Scientists, and Drug Development Professionals

The thiopyrylium cation, a sulfur-containing heterocyclic compound, has garnered significant interest in various scientific domains, including medicinal chemistry and materials science. Its aromatic nature and inherent stability are pivotal to its utility, influencing its reactivity and potential applications. This technical guide provides a comprehensive overview of the core principles governing the aromaticity and stability of the this compound cation, supported by quantitative data, detailed experimental protocols, and logical visualizations.

Aromaticity of the this compound Cation

The this compound cation is a six-membered heterocyclic ring with a positively charged sulfur atom, conforming to Hückel's rule for aromaticity with 6 π-electrons delocalized across the ring. This delocalization is a key contributor to its stability. Among the chalcogenic 6-membered unsaturated heterocycles, the this compound cation is considered the most aromatic.[1] This is attributed to the similar Pauling electronegativity of sulfur and carbon and only a slightly higher covalent radius of sulfur compared to oxygen in the analogous pyrylium cation.[1] The aromatic character is evidenced by its reactivity; for instance, 4-chlorothis compound cation undergoes nucleophilic substitution reactions at the chlorine substituent, similar to an aryl halide, which is indicative of its aromatic nature.

The aromaticity of the this compound cation can be understood through its resonance structures, which depict the delocalization of the positive charge across the ring, primarily at the 2, 4, and 6 positions.

Stability of the this compound Cation

The stability of the this compound cation is a critical factor in its synthesis and reactivity. This compound salts are generally less reactive than their pyrylium counterparts due to the higher polarizability of the sulfur atom.[1] A quantitative measure of the stability of carbocations can be obtained by determining their pK values, which relate to the equilibrium constant for the reaction of the cation with a nucleophile, typically water.

A comprehensive study by Doddi et al. investigated the kinetic and equilibrium constants for the reaction of 2,6-diphenyl-4-X-thiopyrylium cations with methoxide ion in methanol at 25 °C. This provides a quantitative evaluation of the stability of these cations. The reaction proceeds via nucleophilic attack at the 2- or 4-position to form the corresponding 2H- and 4H-thiopyran adducts.

Data Presentation: Kinetic and Equilibrium Constants

The following tables summarize the quantitative data for the reaction of substituted this compound cations with methoxide, providing a clear comparison of their relative stabilities.

Table 1: Rate and Equilibrium Constants for the Reaction of 2,6-Diphenyl-4-X-thiopyrylium Cations with Methoxide Ion in Methanol at 25 °C

| Substituent (X) | k_obs (s⁻¹) | K_eq (M⁻¹) |

| H | 1.3 x 10⁻³ | 2.0 x 10⁴ |

| Ph | 3.2 x 10⁻² | 1.1 x 10⁶ |

| Buᵗ | 1.1 x 10⁻³ | 2.2 x 10⁴ |

| OMe | 1.5 x 10⁻⁵ | 3.3 x 10² |

Table 2: Free Energy Changes for the Reaction of 2,6-Diphenyl-4-X-thiopyrylium Cations with Methoxide Ion

| Substituent (X) | ΔG (kJ mol⁻¹) |

| H | -24.5 |

| Ph | -34.5 |

| Buᵗ | -24.8 |

| OMe | -14.4 |

Data sourced from Doddi, G., Ercolani, G., & Mencarelli, P. (1987). This compound cations as appropriate compounds for the quantitative evaluation of ipso-substituent effects. Journal of the Chemical Society, Perkin Transactions 2, (11), 1427-1430.

Experimental Protocols

General Synthesis of this compound Salts

A common method for the synthesis of this compound salts involves the conversion of pyrylium salts.

Protocol: Synthesis of 2,4,6-Trisubstituted this compound Salts from Pyrylium Salts

-

Dissolution: Dissolve the corresponding 2,4,6-trisubstituted pyrylium salt in a suitable solvent, such as aqueous acetone.

-

Reaction with Sodium Sulfide: Add a solution of sodium sulfide (Na₂S) to the pyrylium salt solution. The reaction mixture is typically stirred at room temperature.

-

Precipitation: Upon completion of the reaction, acidify the mixture with a mineral acid (e.g., perchloric acid or tetrafluoroboric acid) to precipitate the this compound salt.

-

Isolation and Purification: Collect the precipitate by filtration, wash with a suitable solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum. Recrystallization from an appropriate solvent system can be performed for further purification.

Determination of Kinetic and Equilibrium Constants

The following protocol is based on the methodology described by Doddi et al. for studying the reaction of this compound cations with methoxide.

Protocol: Spectrophotometric Determination of Reaction Kinetics and Equilibria

-

Instrumentation: Utilize a UV-Vis spectrophotometer equipped with a thermostated cell holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Reagent Preparation:

-

Prepare solutions of the this compound salts in methanol at a known concentration (typically in the micromolar range).

-

Prepare solutions of sodium methoxide in methanol at various concentrations.

-

-

Kinetic Measurements:

-

Initiate the reaction by mixing the this compound salt solution with the sodium methoxide solution in a quartz cuvette.

-

Monitor the change in absorbance at the wavelength of maximum absorption (λ_max) of the this compound cation over time.

-

Determine the pseudo-first-order rate constant (k_obs) by fitting the absorbance versus time data to a single exponential decay function.

-

-

Equilibrium Measurements:

-

Allow the reaction mixtures to reach equilibrium.

-

Measure the final absorbance of the solution.

-

Calculate the equilibrium constant (K_eq) from the initial and final absorbances and the concentration of the methoxide ion.

-

Characterization by NMR Spectroscopy

Protocol: ¹H and ¹³C NMR Characterization of this compound Salts

-

Sample Preparation: Dissolve a small amount of the purified this compound salt in a suitable deuterated solvent (e.g., CD₃CN, DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum.

-

Aromatic protons on the this compound ring typically appear in the downfield region (δ 8.0-10.0 ppm) due to the deshielding effect of the ring current and the positive charge.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

-

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum.

-

Carbons of the this compound ring will also be shifted downfield.

-

Use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals.

-

Computational Protocol for Aromaticity Assessment (NICS)

Protocol: Calculation of Nucleus-Independent Chemical Shift (NICS)

-

Molecular Modeling:

-

Construct the 3D structure of the this compound cation or its substituted derivative using a molecular modeling software.

-

Perform a geometry optimization using a suitable level of theory, for example, Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d).

-

-

NICS Calculation:

-

Once the geometry is optimized, perform a magnetic properties calculation (NMR shielding).

-

Define a "ghost" atom (a point in space with no nucleus or electrons) at the geometric center of the this compound ring (NICS(0)) and at a defined distance above the plane of the ring (e.g., 1.0 Å, NICS(1)).

-

The NICS value is calculated as the negative of the computed isotropic magnetic shielding at the position of the ghost atom.

-

-

Interpretation:

-

A negative NICS value is indicative of a diatropic ring current and thus aromaticity.

-

A positive NICS value suggests a paratropic ring current and anti-aromaticity.

-

The magnitude of the negative NICS value can be used as a quantitative measure of aromaticity, allowing for comparison between different aromatic systems.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key logical relationships and workflows relevant to the study of the this compound cation.

Conclusion

The this compound cation represents a versatile and stable aromatic scaffold with significant potential in various chemical and biomedical applications. Its aromaticity, a consequence of its 6 π-electron system, is fundamental to its stability and reactivity. Quantitative analysis of its stability through kinetic and equilibrium studies of its reactions with nucleophiles provides valuable insights for predicting its behavior in different chemical environments. The detailed experimental and computational protocols provided in this guide offer a robust framework for researchers to further explore and harness the unique properties of this important heterocyclic cation. The continued investigation into the nuanced structure-property relationships of substituted this compound cations will undoubtedly pave the way for the development of novel functional molecules with tailored properties for specific applications in drug development and materials science.

References

A Technical Guide to the Synthesis of Novel Thiopyrylium-Based Heteroaromatic Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Thiopyrylium salts are a class of sulfur-containing six-membered aromatic heterocyclic cations, analogous to pyrylium salts where the oxygen atom is replaced by sulfur.[1] These compounds have garnered significant attention due to their unique electronic properties and versatile reactivity. The positive charge distributed across the ring system makes them susceptible to nucleophilic attack, rendering them valuable intermediates for the synthesis of a wide array of other heterocyclic systems.[2][3] Furthermore, this compound derivatives exhibit important photophysical properties, finding applications as laser dyes, photosensitizers, and components in dye-sensitized solar cells.[4][5] Their biological significance is also noteworthy, with various derivatives being investigated for antimicrobial, anticancer, and anti-inflammatory activities.[6] This guide provides an in-depth overview of modern and classical synthetic strategies for accessing novel this compound-based heteroaromatic compounds, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Methodologies

The construction of the this compound ring can be approached through several distinct synthetic strategies, primarily categorized by the method of ring formation or precursor modification.

Synthesis from 1,5-Dicarbonyl Compounds

One of the most established methods for synthesizing this compound salts is the cyclization of 1,5-diketones with a sulfur transfer reagent, akin to the Paal-Knorr synthesis.[7] The reaction typically proceeds through the formation of a 4H-thiopyran intermediate, which then undergoes disproportionation or dehydrogenation to yield the aromatic this compound salt.[7] This method is particularly effective for preparing 2,6-diarylthis compound salts.[7]

Dehydrogenation of Thiopyran Precursors

This compound salts can be readily prepared by the aromatization of partially saturated thiopyran rings, such as 2H-thiopyrans, 4H-thiopyrans, or their dihydro/tetrahydro analogues.[6][7] This transformation is achieved through hydride abstraction using a suitable dehydrogenating agent. The triphenylcarbenium cation (trityl), with counterions like perchlorate or tetrafluoroborate, is a frequently used reagent for this purpose.[1][7]

Oxygen-Sulfur Exchange from Pyrylium Salts

A straightforward method for generating this compound salts involves the direct conversion of their oxygen-containing analogues, pyrylium salts. Treating a 2,4,6-trisubstituted pyrylium salt with a sulfur source like sodium sulfide leads to the replacement of the oxygen heteroatom with sulfur.[1] This approach leverages the vast existing chemistry of pyrylium salts to access the corresponding this compound structures.[3]

Oxidation of 2H-Thiopyran-2-thiones

A less common but effective method involves the oxidation of 2H-thiopyran-2-thiones. Treatment with peroxyacetic acid results in the oxidation and elimination of the exocyclic sulfur atom, leading to the formation of the 2-unsubstituted this compound cation.[7][8]

Annulative π-Extension (Thia-APEX) Reactions

A novel and powerful strategy for synthesizing polycyclic this compound compounds is the "thia-APEX" (Annulative π-Extension) reaction.[9][10] This method constructs a this compound ring onto unfunctionalized aromatic systems in a single step. The key to this reaction is the use of S-imidated ortho-arenoyl arenethiols as π-extending agents, which are activated by a Brønsted or Lewis acid.[9] This approach allows for the rapid assembly of complex, π-extended cationic frameworks.[10][11]

[4+2] Cycloaddition Reactions

The Hetero-Diels-Alder reaction provides a versatile route to the thiopyran scaffold, which can then be aromatized to the this compound salt.[12] This strategy involves the [4+2] cycloaddition of a thiocarbonyl compound (acting as either the dienophile or the diene component) with a suitable partner.[12][13] This method is celebrated for its ability to construct complex molecules with high stereoselectivity under mild conditions.[12]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key features of the described synthetic methodologies for this compound salts, allowing for easy comparison.

| Synthesis Method | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Limitations | Reference |

| From 1,5-Diketones | 1,5-Diketones | H₂S, HCl, or other sulfur transfer agents | Moderate to Good | Utilizes readily available starting materials. | Long reaction times may be necessary; disproportionation can lead to byproducts. | [7] |

| Dehydrogenation | Dihydrothiopyrans, 2H/4H-Thiopyrans | Trityl perchlorate (Ph₃C⁺ClO₄⁻), other hydride acceptors | Good to High | Clean conversion of pre-formed rings. | Requires synthesis of the thiopyran precursor. | [1][7] |

| O-S Exchange | Pyrylium Salts | Sodium sulfide (Na₂S) followed by acid | Good | Leverages existing pyrylium salt synthesis. | Limited by the availability of the corresponding pyrylium salt. | [1] |

| Oxidation | 2H-Thiopyran-2-thiones | Peroxyacetic acid (in situ from AcOH, H₂O₂) | ~66% | Provides access to 2-unsubstituted this compound salts. | Not applicable to thiopyran-4-thiones. | [7][8] |

| Thia-APEX | Unfunctionalized aromatics, S-imidated ortho-arenoyl arenethiols | Triflic acid (TfOH), HFIP solvent | Good | Rapid access to complex, polycyclic systems in one step. | Requires synthesis of specialized π-extending agents. | [9][10] |

| [4+2] Cycloaddition | Dienes and Thiocarbonyls (or vice versa) | Thermal or Lewis acid catalysis | Variable | High atom economy and stereoselectivity; mild conditions. | Precursor to this compound; requires subsequent aromatization step. | [12][13] |

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below. Note: Perchlorate salts are potentially explosive and should be handled with extreme care.[7]

Protocol 1: Synthesis of 2,4-Diphenylthis compound Perchlorate from a 2H-Thiopyran-2-thione

This protocol is adapted from the oxidation of 4,6-diphenyl-2H-thiopyran-2-thione.[7]

-

Reaction Setup: Suspend 4,6-diphenyl-2H-thiopyran-2-thione (0.5 g, 1.8 mmol) in acetic acid (20 mL).

-

Oxidation: Add 30% hydrogen peroxide (0.5 mL) to the suspension and maintain the mixture at 30°C. The mixture will turn dark red and then fade to a pale yellow.

-

Reaction Monitoring: The reaction progress can be monitored by the color change, which typically takes around 2 hours.

-

Precipitation: Once the reaction is complete (pale yellow solution), add 70% perchloric acid (0.6 mL) to the solution.

-

Isolation: Dilute the mixture with diethyl ether to precipitate the product.

-

Purification: Collect the resulting yellow needles by filtration and recrystallize from acetic acid containing a trace of perchloric acid.

-

Expected Outcome: 2,4-Diphenylthis compound perchlorate (Yield: 0.41 g, 66%; mp 157°C).[7]

Protocol 2: Synthesis of a Triarylthis compound Salt by Dehydrogenation

This is a general procedure for the reduction of this compound salts to thiopyrans, which can be conceptually reversed for the synthesis via dehydrogenation. For the synthetic direction:

-

Reaction Setup: Dissolve the corresponding 2H- or 4H-thiopyran in a suitable dry solvent (e.g., dichloromethane or acetonitrile).

-

Dehydrogenation: Add an equimolar amount of a hydride acceptor, such as trityl perchlorate or trityl tetrafluoroborate, to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction is often accompanied by a color change as the aromatic this compound cation forms.

-

Isolation: The this compound salt often precipitates from the reaction mixture. It can be isolated by filtration or by adding a non-polar solvent like diethyl ether to induce precipitation.

-

Purification: The crude product can be washed with diethyl ether and recrystallized if necessary.

Protocol 3: Thia-APEX Synthesis of a Polycyclic this compound Salt

This protocol is a general representation based on the thia-APEX reaction.[9]

-

Reagent Preparation: In a reaction vessel, dissolve the unfunctionalized aromatic substrate (1.0 equiv) and the S-imidated ortho-arenoyl arenethiol π-extending agent (1.1 equiv) in 1,1,1,3,3,3-hexafluoroisopropyl alcohol (HFIP) (e.g., 0.2 M concentration relative to the substrate).

-

Acid Activation: Add triflic acid (TfOH) (2.3 equiv) to the mixture.

-

Reaction: Heat the reaction mixture at 80°C for approximately 17 hours.

-

Workup Caution: The resulting this compound salts can be sensitive to water. Avoid aqueous workups or purification on silica gel, which may lead to the formation of thioxanthenol byproducts.[9]

-

Purification: The preferred method involves precipitation of the product, followed by filtration and washing with diethyl ether. Further purification can be achieved by recrystallization to remove succinimide byproducts and other impurities.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic relationships and experimental workflows.

Caption: Key synthetic routes to this compound salts.

Caption: Experimental workflow for the Thia-APEX reaction.

Applications in Research and Development

The unique properties of this compound salts make them valuable in several fields:

-

Photophysics: Many this compound derivatives are highly fluorescent and are used as laser dyes and photosensitizers.[4] Their absorption and emission maxima can be tuned by modifying the substituents on the heterocyclic ring.[4]

-

Materials Science: They have been incorporated into unsymmetrical squaraine dyes for use in dye-sensitized solar cells, where they help harvest near-infrared light.[5]

-

Medicinal Chemistry: Sulfur-containing heterocycles are integral to many bioactive compounds.[12] Thiopyran and this compound derivatives have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[6] The this compound dye AA1, for example, targets mitochondria and exhibits antitumor properties.[14]

-

Synthetic Intermediates: As potent electrophiles, this compound salts react with a variety of nucleophiles.[15] This reactivity allows for the conversion of the this compound ring into other important heterocyclic systems, such as pyridines, by replacing the sulfur atom.[2][3]

This guide provides a foundational understanding of the synthesis of this compound-based heteroaromatic compounds. The diversity of available synthetic methods allows researchers to tailor the structure of these versatile cations for specific applications in medicine, materials science, and beyond.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. orientjchem.org [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Rapid access to polycyclic this compound compounds from unfunctionalized aromatics by thia-APEX reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro photodynamic properties of chalcogenopyrylium analogues of the this compound antitumor agent AA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Thiopyrylium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiopyrylium salts are a class of cationic sulfur-containing heterocyclic compounds that have garnered significant interest in various scientific and technological fields. Their unique electronic structure, characterized by an aromatic sextet and a positively charged sulfur atom, imparts remarkable photophysical and photochemical properties. These properties make them highly valuable as photosensitizers in applications ranging from photodynamic therapy (PDT) and photocatalysis to materials science. This technical guide provides a comprehensive overview of the core photophysical and photochemical characteristics of this compound salts, detailed experimental protocols for their characterization, and a summary of their quantitative data.

Core Photophysical and Photochemical Properties

The photophysical and photochemical behavior of this compound salts is governed by the transitions between their electronic energy levels, as depicted in the Jablonski diagram. Upon absorption of light, a this compound salt molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or higher). From the S₁ state, the molecule can undergo several processes:

-

Fluorescence: Radiative decay back to the ground state, emitting a photon. This compound salts often exhibit significant fluorescence.[1]

-

Intersystem Crossing (ISC): A non-radiative transition to the triplet state (T₁). This is a key process for their application as photosensitizers.

-

Internal Conversion: Non-radiative decay back to the ground state.

The long-lived triplet state of this compound salts is crucial for their photochemical reactivity. It can participate in two primary types of photochemical reactions:

-

Type I Reactions: The excited triplet state photosensitizer directly interacts with a substrate, leading to electron or hydrogen transfer, which generates radical ions or free radicals.[2]

-

Type II Reactions: The excited triplet state photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[2][3] Singlet oxygen is a potent oxidizing agent and the primary cytotoxic species in many PDT applications.

The efficiency of these processes is quantified by their respective quantum yields: fluorescence quantum yield (Φf) and singlet oxygen quantum yield (ΦΔ).

Quantitative Data

The following tables summarize the key photophysical and photochemical data for a selection of this compound salts. These values can vary depending on the solvent and experimental conditions.

Table 1: Absorption and Emission Properties of Selected this compound Salts

| Compound | Substituents | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Reference(s) |

| 2,4,6-Triphenylthis compound perchlorate | R₂=R₄=R₆=Ph | Acetone | 400 | - | - | [4] |

| 2,4,6-Triphenylthis compound tetrafluoroborate | R₂=R₄=R₆=Ph | Dichloromethane | 412 | 28,800 | 470 | [5] |

| 2,4,6-Triphenylthis compound tetrafluoroborate | R₂=R₄=R₆=Ph | Acetonitrile | 408 | 25,100 | 468 | [5] |

| Polycyclic this compound Salt (3aa) | - | CH₂Cl₂ | 436 | - | 467 | [6] |

| Polycyclic this compound Salt (3ba) | - | CH₂Cl₂ | 545 | - | 567 | [6] |

| Polycyclic this compound Salt (3ca) | - | CH₂Cl₂ | 600 | - | 667 | [6] |

| Thiophene-fused this compound Salt (1) | - | CH₂Cl₂ | 534 | 45,000 | - | [7] |

Table 2: Fluorescence and Singlet Oxygen Quantum Yields of Selected this compound Salts

| Compound | Substituents | Solvent | Φ_f | Φ_Δ | Reference(s) |

| 2,4,6-Triphenylthis compound perchlorate | R₂=R₄=R₆=Ph | - | 0.08 | - | [1] |

| Polycyclic this compound Salt (3aa) | - | CH₂Cl₂ | 0.01 | - | [6] |

| Polycyclic this compound Salt (3ba) | - | CH₂Cl₂ | 0.008 | - | [6] |

| Chalcogenopyrylium Dye (5-S) | - | Methanol | - | 0.013 | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound salts.

Synthesis of 2,4,6-Triphenylthis compound Perchlorate

This protocol is adapted from the established synthesis of 2,4,6-triphenylpyrylium perchlorate and its subsequent conversion to the this compound salt.[4]

Materials:

-

2,4,6-Triphenylpyrylium perchlorate

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Acetone

-

Distilled water

-

20% Perchloric acid (HClO₄)

-

Acetic acid

Procedure:

-

Suspension: In a suitable flask, suspend 8.2 g (20 mmol) of 2,4,6-triphenylpyrylium perchlorate in 400 mL of acetone and warm the mixture to approximately 40 °C.

-

Sulfide Addition: Add a solution of 10 g (42 mmol) of sodium sulfide nonahydrate in 100 mL of distilled water. A deep ruby-red color will develop.

-

Stirring: Stir the mixture for 30 minutes.

-

Acidification: Add 100 mL of 20% perchloric acid, followed by 400 mL of distilled water.

-

Crystallization: Allow the mixture to stand for 2 hours, then cool to 5 °C.

-

Isolation: Collect the bright yellow, fluffy needles by filtration.

-

Recrystallization: Recrystallize the crude product from acetic acid to yield pure 2,4,6-triphenylthis compound perchlorate.

UV-Vis Absorption Spectroscopy

This protocol outlines the standard procedure for obtaining the absorption spectrum of a this compound salt.

Materials and Equipment:

-

This compound salt sample

-

Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound salt in the chosen solvent of known concentration. From the stock solution, prepare a dilution with an absorbance in the range of 0.1 - 1.0 at the expected λ_max.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max). Using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_max, c is the molar concentration, and l is the path length (1 cm), calculate the molar extinction coefficient (ε).

Fluorescence Quantum Yield Determination (Relative Method)

This protocol describes the determination of the fluorescence quantum yield (Φf) of a this compound salt relative to a known standard (e.g., Rhodamine 6G).[2][3]

Materials and Equipment:

-

This compound salt sample

-

Fluorescence standard with known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Spectroscopic grade solvent

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the this compound salt and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure identical experimental settings (e.g., excitation and emission slit widths) for all measurements.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for both plots (Grad_sample and Grad_standard).

-

Calculate the quantum yield of the sample (Φf_sample) using the following equation: Φf_sample = Φf_standard * (Grad_sample / Grad_standard) * (n_sample² / n_standard²) where n is the refractive index of the solvent (if the same solvent is used, this term is 1).

-

Singlet Oxygen Quantum Yield Determination (Using 1,3-Diphenylisobenzofuran - DPBF)

This protocol outlines a common indirect method for determining the singlet oxygen quantum yield (ΦΔ) by monitoring the bleaching of 1,3-diphenylisobenzofuran (DPBF).[9][10]

Materials and Equipment:

-

This compound salt sample (photosensitizer)

-

Reference photosensitizer with known ΦΔ (e.g., Rose Bengal)

-

1,3-Diphenylisobenzofuran (DPBF)

-

Spectroscopic grade solvent (e.g., ethanol, methanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Light source with a specific wavelength for irradiation (e.g., laser or filtered lamp)

Procedure:

-

Solution Preparation: Prepare solutions of the sample photosensitizer, the reference photosensitizer, and DPBF in the chosen solvent. The concentrations should be adjusted so that the absorbance of the photosensitizers at the irradiation wavelength is similar and the initial absorbance of DPBF at its maximum (~410 nm) is around 1.0.

-

Irradiation: Irradiate the solution containing the photosensitizer and DPBF with the light source. At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum, monitoring the decrease in the DPBF absorbance at ~410 nm.

-

Data Analysis:

-

Plot the absorbance of DPBF at ~410 nm against the irradiation time for both the sample and the reference.

-

Determine the initial rate of DPBF bleaching (slope of the initial linear portion of the plot) for both the sample (k_sample) and the reference (k_reference).

-

Calculate the singlet oxygen quantum yield of the sample (ΦΔ_sample) using the following equation: ΦΔ_sample = ΦΔ_reference * (k_sample / k_reference) * (I_abs_reference / I_abs_sample) where I_abs is the rate of light absorption by the photosensitizer, which is proportional to (1 - 10^(-A)), where A is the absorbance of the photosensitizer at the irradiation wavelength. If the absorbances are matched, this term is approximately 1.

-

Visualizations

Jablonski Diagram for this compound Salts

The following diagram illustrates the electronic transitions involved in the photophysical and photochemical processes of this compound salts.

Caption: Jablonski diagram illustrating the photophysical and photochemical pathways of a this compound salt.

Experimental Workflow for Photophysical Characterization

This diagram outlines the general workflow for characterizing the photophysical properties of a newly synthesized this compound salt.

Caption: General experimental workflow for the synthesis and photophysical characterization of this compound salts.

Mitochondria-Mediated Apoptosis Signaling Pathway

Many this compound photosensitizers localize in the mitochondria and, upon photoactivation, induce apoptosis through the intrinsic pathway. This diagram illustrates the key steps in this process.

Caption: Signaling pathway of mitochondria-mediated apoptosis induced by this compound salt-based PDT.

Conclusion

This compound salts possess a rich and tunable set of photophysical and photochemical properties that make them highly promising for a range of light-based technologies. Their strong absorption in the visible and near-infrared regions, coupled with efficient generation of reactive oxygen species, positions them as excellent candidates for photosensitizers in photodynamic therapy. This guide has provided a foundational understanding of their properties, methodologies for their characterization, and a summary of key data. Further research into the structure-property relationships of this versatile class of compounds will undoubtedly lead to the development of even more effective and targeted phototherapeutic agents and advanced materials.

References

- 1. Making sure you're not a bot! [opus4.kobv.de]

- 2. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jasco-global.com [jasco-global.com]

- 5. edinst.com [edinst.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Death Pathways Associated with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OPG [opg.optica.org]

- 10. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Core: An In-depth Technical Guide to the Electronic Structure of Thiophene-Fused Thiopyrylium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the electronic structure of thiophene-fused thiopyrylium salts, a class of heterocyclic compounds with significant potential in materials science and medicinal chemistry. By delving into their synthesis, spectroscopic characterization, and computational analysis, this document aims to equip researchers with the fundamental knowledge required to understand and manipulate the electronic properties of these promising molecules.

Introduction: The Significance of Thiophene-Fused this compound Salts

Thiophene-fused this compound salts are cationic heteroaromatic compounds characterized by a core structure where a thiophene ring is fused to a this compound ring. This fusion results in an extended π-conjugated system, which is the primary determinant of their unique electronic and photophysical properties.[1][2] The inherent positive charge of the this compound ring influences the electron distribution throughout the molecule, making these salts attractive candidates for a variety of applications, including as organic conductors, photosensitizers, and fluorescent probes. Understanding the intricate details of their electronic structure is paramount for the rational design of novel materials with tailored functionalities.

dot

Caption: General molecular structure of thiophene-fused this compound salts.

Synthesis and Characterization Workflow

The synthesis of thiophene-fused this compound salts typically involves a multi-step process, culminating in the formation of the fused heterocyclic core. A common synthetic route is the Lewis-acid-induced Rieche formylation followed by an intramolecular Friedel-Crafts cyclization of diarylthioethers.[1][2] Once synthesized, a comprehensive characterization is essential to elucidate their electronic structure. This involves a combination of spectroscopic and computational techniques.

dot

Caption: General workflow for the synthesis and characterization of thiophene-fused this compound salts.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis and characterization of thiophene-fused this compound salts. The following sections outline the methodologies for key experimental techniques.

UV-Vis Absorption Spectroscopy

Objective: To determine the electronic absorption properties, including the maximum absorption wavelengths (λmax) and molar extinction coefficients (ε), which provide insights into the electronic transitions within the molecule.

Protocol:

-

Sample Preparation: Prepare solutions of the thiophene-fused this compound salts in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile) at a known concentration, typically in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum of the pure solvent in a quartz cuvette (1 cm path length).

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Calculate the molar extinction coefficient (ε) for each absorption band using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Cyclic Voltammetry (CV)

Objective: To investigate the electrochemical properties of the salts, including their oxidation and reduction potentials, which are related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Protocol:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed solvent (e.g., dichloromethane, acetonitrile).

-

Analyte Solution: Dissolve the thiophene-fused this compound salt in the electrolyte solution at a concentration of approximately 1 mM.

-

Electrochemical Cell: Use a standard three-electrode cell consisting of:

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Ag/AgCl or a saturated calomel electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire or foil.

-

-

Measurement:

-

Deoxygenate the analyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Perform the cyclic voltammetry scan over a potential range appropriate for the compound, typically from a potential where no faradaic current is observed to a potential beyond the first redox event and back.

-

Record the voltammogram at a scan rate of, for example, 100 mV/s.

-

-

Data Analysis:

-

Determine the half-wave potentials (E₁/₂) for reversible or quasi-reversible processes from the average of the anodic and cathodic peak potentials.

-

Estimate the HOMO and LUMO energy levels using empirical relationships with the onset oxidation and reduction potentials, respectively, often referenced to an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of the synthesized salts and to probe the electron density distribution through the analysis of chemical shifts.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the thiophene-fused this compound salt in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement:

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Analysis:

-

Assign the observed signals to the respective protons and carbons in the molecule based on their chemical shifts, coupling constants, and integration values.

-

The chemical shifts provide information about the electronic environment of each nucleus.

-

Computational Chemistry Methods

Objective: To complement experimental data with theoretical insights into the electronic structure, including the shapes and energies of molecular orbitals (HOMO and LUMO), and to predict electronic transition energies.

Methodology:

-

Software: Utilize quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

-

Method: Employ Density Functional Theory (DFT) for geometry optimization and electronic structure calculations. A common functional is B3LYP.

-

Basis Set: Select an appropriate basis set, such as 6-31G(d) or larger, to accurately describe the electronic structure.

-

Calculations:

-

Perform geometry optimization to find the lowest energy conformation of the molecule.

-

Calculate the energies of the HOMO and LUMO. The energy difference (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and electronic transition energy.

-

Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum and predict the energies and oscillator strengths of electronic transitions.

-

-

Data Visualization: Visualize the calculated molecular orbitals (HOMO and LUMO) to understand the distribution of electron density involved in electronic transitions.

Data Presentation: Electronic and Spectroscopic Properties

The following tables summarize the key quantitative data obtained from the experimental and computational characterization of a series of thiophene-fused this compound salts, based on the findings of Nagahora et al. (2020).[1]

Table 1: UV-Vis Absorption Data for Thiophene-Fused this compound Salts in CH₂Cl₂

| Compound | λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| 1a | 278, 384, 530 | 12,000; 8,000; 1,100 |

| 1b | 285, 402, 560 | 15,000; 9,500; 1,300 |

| 2a | 295, 430, 610 | 20,000; 15,000; 2,500 |

| 2b | 301, 445, 630 | 22,000; 17,000; 2,800 |

Table 2: Selected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | H-1 | H-2 | H-3 | H-4 |

| 1a | 8.12 (d) | 7.65 (t) | 7.80 (t) | 8.35 (d) |

| 1b | 8.05 (d) | 7.58 (t) | 7.72 (t) | 8.28 (d) |

| 2a | 8.30 (s) | 7.75 (d) | 7.90 (d) | - |

| 2b | 8.25 (s) | 7.70 (d) | 7.85 (d) | - |

Note: Coupling patterns (d = doublet, t = triplet, s = singlet) are indicated in parentheses.

Table 3: Calculated HOMO and LUMO Energies (eV) using DFT (B3LYP/6-31G(d))

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1a | -6.85 | -4.21 | 2.64 |

| 1b | -6.79 | -4.15 | 2.64 |

| 2a | -6.50 | -4.50 | 2.00 |

| 2b | -6.45 | -4.46 | 1.99 |

Interpretation of Electronic Structure

The electronic properties of thiophene-fused this compound salts are governed by the interplay of the electron-donating thiophene ring and the electron-accepting this compound cation.

dot

Caption: Relationship between molecular structure and electronic properties.

The UV-Vis absorption spectra are characterized by multiple bands, corresponding to π-π* transitions within the extended conjugated system. The longest wavelength absorption (λmax) is particularly sensitive to the extent of conjugation and the nature of substituents on the aromatic rings. As seen in Table 1, extending the fused system (from monocations 1a,b to dication 2a,b ) leads to a significant red-shift (bathochromic shift) in λmax, indicating a smaller HOMO-LUMO gap.[1]

The HOMO is typically delocalized over the entire π-system, with significant contributions from the thiophene moiety, while the LUMO is predominantly located on the electron-deficient this compound core. The energies of these frontier molecular orbitals, determined experimentally by cyclic voltammetry and corroborated by DFT calculations (Table 3), are crucial for predicting the reactivity and potential applications of these salts in electronic devices. A smaller HOMO-LUMO gap generally correlates with easier oxidation and reduction, and absorption of lower energy light.

Conclusion

This technical guide has provided a comprehensive overview of the methodologies and key findings related to the electronic structure of thiophene-fused this compound salts. The combination of detailed experimental protocols, tabulated quantitative data, and visual diagrams offers a robust framework for researchers to delve into the fascinating properties of these compounds. The effective π-electron conjugation across the linearly fused heteroacene framework is a key feature that can be tuned through synthetic modifications, opening avenues for the development of novel functional materials for a range of scientific and technological applications.[1][2] Further exploration into the effects of various substituents and the expansion of the fused aromatic system will undoubtedly lead to the discovery of new thiophene-fused this compound salts with even more exciting and useful electronic properties.

References

An In-depth Technical Guide to the Synthesis and Characterization of Polycyclic Thiopyrylium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of polycyclic thiopyrylium compounds. These sulfur-containing heteroaromatic cations have garnered significant interest due to their unique photophysical and electrochemical properties, making them promising candidates for materials science and, increasingly, for applications in drug development, particularly in photodynamic therapy (PDT) and as anticancer agents.

Synthesis of Polycyclic this compound Compounds

The construction of the this compound ring system can be achieved through several synthetic strategies, ranging from classical condensation reactions to modern annulative π-extension methods.

Paal-Knorr Thiophene Synthesis and Analogue Reactions

A foundational method for the synthesis of five-membered heterocycles, the Paal-Knorr synthesis, can be adapted to form thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.[1][2][3][4] This principle can be extended to the synthesis of this compound salts. The general mechanism involves the reaction of a 1,5-dicarbonyl compound with a sulfur source, followed by cyclization and dehydration to form the thiopyran ring, which is then aromatized to the this compound cation.

Intramolecular Friedel-Crafts Cyclization

Polycyclic this compound salts can be effectively synthesized through intramolecular Friedel-Crafts cyclization of diarylthioethers bearing a formyl group.[5][6] This acid-promoted reaction proceeds in good yield and allows for the construction of fused ring systems.[5]

Annulative π-Extension (APEX) Reactions: The Thia-APEX Method

A recent and powerful method for the one-step construction of polycyclic this compound compounds from unfunctionalized aromatics is the thia-APEX (Annulative π-Extension) reaction.[7][8] This method utilizes S-imidated ortho-arenoyl arenethiols as π-extending agents, which are activated by an acid to react with various aromatic substrates.[7]

Conversion from Pyrylium Salts

An accessible route to this compound salts involves the conversion of their oxygen-containing analogues, pyrylium salts. Treatment of a 2,4,6-trisubstituted pyrylium salt with sodium sulfide, followed by acidification, results in the replacement of the oxygen heteroatom with sulfur.[9]

Characterization of Polycyclic this compound Compounds

A combination of spectroscopic and electrochemical techniques is employed to elucidate the structure and properties of newly synthesized polycyclic this compound compounds.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the molecular structure. The chemical shifts of the ring protons and carbons provide insights into the electronic environment and substitution pattern of the this compound core.[10][11][12]

-

UV-Visible-Near-Infrared (UV-Vis-NIR) Spectroscopy: These compounds often exhibit strong absorption in the visible and near-infrared regions, a property that is highly dependent on the extent of π-conjugation and the nature of the substituents.[7][13] This is a key characteristic for their application as photosensitizers.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.[14]

Electrochemical Characterization

-

Cyclic Voltammetry (CV): CV is employed to study the electrochemical properties of this compound salts, providing information on their redox potentials. This is particularly relevant for understanding their behavior in electron transfer processes.[15][16][17]

Data Presentation

Spectroscopic Data

| Compound/Structure | λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference(s) |

| 9-phenylthioxanthylium triflate | ~450 | - | - | [7] |

| Dimethoxy-substituted this compound 3aa | <500 | ~550 | 0.01 | [7] |

| Dimethoxy-substituted this compound 3ba | ~550 | ~650 | 0.008 | [7] |

| Dimethoxy-substituted this compound 3ca | >600 | - | - | [7] |

| Phenanthrene-fused this compound 3ea | 540-640 | - | - | [7] |

| Pyrene-fused this compound 3fa | 636 | - | - | [7] |

| Pyrene-fused this compound 3ga | 744 | - | - | [7] |

| 2,4,6-triphenylpyrylium tetrafluoroborate | - | - | - | [18] |

Note: Specific compound structures are detailed in the cited literature.

Electrochemical Data

| Compound Class | Technique | Key Findings | Reference(s) |

| Polycyclic Aromatic Sulfur Heterocycles (PASHs) | Differential Pulse Voltammetry | Oxidation potential at +0.7 V (vs. Ag/AgCl/LiCl) can be used to monitor PASHs. | [16] |

| Thianthrene and Dibenzothiophene | Cyclic Voltammetry | Shows characteristic adsorption/redox processes at gold electrodes. | [15] |

Experimental Protocols

General Synthesis of 2,4,6-Triarylpyrylium Salts (Precursors to this compound Salts)

This procedure is a general method for synthesizing the pyrylium salt precursors.

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place benzalacetophenone (1.0 mole), acetophenone (0.5 mole), and 1,2-dichloroethane (350 ml).[18]

-

Acid Addition: Warm the mixture to 70-75°C and add a 52% ethereal solution of fluoboric acid (160 ml) dropwise with stirring over 30 minutes.[18]

-

Reaction: Stir and heat the mixture under reflux for 1 hour.[18]

-

Isolation: Allow the mixture to stand overnight in a refrigerator. Collect the crystalline product by filtration and wash with ether.[18] An additional crop of crystals can be obtained by adding ether to the mother liquor.[18]

-

Purification: The product can be recrystallized from 1,2-dichloroethane.[18]

Paal-Knorr Thiophene Synthesis (Microwave-Assisted)

This protocol is adapted for the synthesis of thiophenes and is illustrative of the conditions that can be modified for this compound synthesis from 1,5-dicarbonyl precursors.

-

Reaction Setup: In a 10 mL microwave reactor vial, combine the 1,4-diketone (0.5 mmol) and Lawesson's Reagent (0.6 mmol).[1]

-

Solvent Addition: Add toluene (5 mL) and a magnetic stir bar to the vial and seal the vessel.[1]

-

Microwave Irradiation: Place the vial in a microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the toluene.[1]

-

Purification: Purify the residue by flash column chromatography on silica gel.

Spectroscopic Characterization Workflow

-

Sample Preparation: Dissolve a small amount of the purified polycyclic this compound compound in a suitable deuterated solvent (for NMR) or a UV-grade solvent (for UV-Vis).

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structures.

-

UV-Vis-NIR Spectroscopy: Record the absorption spectrum to determine the maximum absorption wavelength (λmax). If the compound is fluorescent, record the emission spectrum and determine the quantum yield.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular formula.

Cyclic Voltammetry Protocol

-

Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution Preparation: Dissolve the polycyclic this compound compound in the electrolyte solution at a known concentration.

-

Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: De-gas the solution with an inert gas (e.g., argon or nitrogen) for several minutes. Perform the cyclic voltammetry scan over a suitable potential range and at various scan rates.

-

Data Analysis: Analyze the resulting voltammogram to determine the oxidation and reduction peak potentials.

Mandatory Visualizations

Caption: Synthetic pathways to polycyclic this compound salts.

References

- 1. benchchem.com [benchchem.com]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Properties of Thiophene-Fused this compound Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Rapid access to polycyclic this compound compounds from unfunctionalized aromatics by thia-APEX reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. [논문]13C n.m.r. spectra of some pyrylium salts and related compounds [scienceon.kisti.re.kr]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Thiopyrylium Analogues of 2,4,6-Trisubstituted Pyrylium Salts

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the synthesis, properties, and experimental protocols related to thiopyrylium analogues of 2,4,6-trisubstituted pyrylium salts. These heterocyclic compounds are of significant interest due to their unique electronic and photophysical properties, which make them valuable in applications such as laser dyes and photosensitizers.[1] This document details the conversion of pyrylium salts to their sulfur-containing counterparts, presents comparative spectroscopic data, and offers detailed experimental methodologies.

Core Synthesis: From Pyrylium to this compound

The most direct method for synthesizing 2,4,6-trisubstituted this compound salts involves the substitution of the oxygen heteroatom in the corresponding pyrylium salt with sulfur.[2] This transformation is typically achieved by treating the pyrylium salt with a sulfur nucleophile, such as sodium sulfide (Na₂S). The subsequent precipitation with a strong acid, like perchloric acid, yields the desired this compound salt.[2] This reaction serves as a robust method for generating the this compound core while retaining the substitution pattern of the pyrylium precursor.

General Reaction Scheme

The conversion process can be represented by the following general scheme, where a 2,4,6-trisubstituted pyrylium salt reacts with a sulfide source to form the this compound analogue.

Caption: General synthesis of this compound salts from pyrylium salts.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of these compounds. The following protocols are based on established procedures for the synthesis of 2,4,6-triphenylthis compound and standard spectroscopic techniques.

Synthesis of 2,4,6-Triphenylthis compound Perchlorate

This protocol describes the conversion of 2,4,6-triphenylpyrylium salt to its this compound analogue.

Caption: Experimental workflow for this compound salt synthesis.

Spectroscopic Characterization

The following are generalized protocols for acquiring spectroscopic data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the salt in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio. Use the residual solvent peak as an internal reference.[3]

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.[3]

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution (e.g., 1 x 10⁻³ M) of the salt in a spectroscopic grade solvent like acetonitrile. Perform serial dilutions to obtain solutions with concentrations in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M.[3]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Use a quartz cuvette and record the absorbance spectra against a pure solvent reference over a range of 200-800 nm to identify the wavelengths of maximum absorbance (λmax).[3]

-

-

Fluorescence Spectroscopy

-

Sample Preparation: Use the diluted solutions prepared for UV-Vis analysis. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a standard spectrofluorometer.

-

Data Acquisition: Excite the sample at its λmax and record the emission spectrum. For quantum yield determination, use a well-characterized standard (e.g., Rhodamine 6G or diphenylanthracene).[4]

-

Quantitative Data Presentation

The substitution of oxygen with sulfur significantly alters the electronic and photophysical properties of the heterocyclic ring. The following tables summarize and compare the spectroscopic data for 2,4,6-triphenylpyrylium and its this compound analogue.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data

(Note: Data for this compound salts are less commonly reported and can vary. The data presented here are based on typical values for the pyrylium salt and expected trends for the this compound analogue.)

| Parameter | 2,4,6-Triphenylpyrylium Cation | 2,4,6-Triphenylthis compound Cation (Expected) |

| ¹H NMR (δ, ppm) | ||

| H-3, H-5 (heterocycle) | ~9.18-9.24 (s, 2H)[3] | Shifts are expected due to the change in electronegativity and aromaticity. |

| Phenyl H (ortho) | ~8.61-8.67 (d, 6H)[3] | Minor shifts expected. |

| Phenyl H (meta, para) | ~7.84-7.94 (m, 9H)[3] | Minor shifts expected. |

| ¹³C NMR (δ, ppm) | ||

| C-4 (heterocycle) | ~170.0-170.5[3] | Significant shifts expected due to the S-atom. |

| C-2, C-6 (heterocycle) | ~165.1-165.5[3] | Significant shifts expected due to the S-atom. |

| Phenyl C (ipso, para) | ~135.0-135.6, ~132.4-132.9[3] | Minor shifts expected. |

Table 2: Comparative Photophysical Properties in Acetonitrile

| Parameter | 2,4,6-Triphenylpyrylium Perchlorate | 2,4,6-Triphenylthis compound Analogue |

| UV-Vis Abs. (λmax) | 355 nm, 405 nm[4] | Red-shifted compared to pyrylium; absorbs between 400-700 nm.[5] |

| Fluorescence Em. (λmax) | 466 nm (excited at 405 nm)[4] | Generally red-shifted. |

| Fluorescence Lifetime (τ) | 1.9 - 5.6 ns[5] | Significantly shorter; often tenfold less than pyrylium analogues (e.g., ~250 ps).[5] |

| Fluorescence Quantum Yield (ΦF) | Moderate to high | Generally lower than corresponding pyrylium salts.[1] |

Discussion of Properties and Applications

The replacement of the oxygen atom in a pyrylium salt with a more polarizable sulfur atom leads to several key differences in reactivity and properties.[2] this compound salts are generally less reactive than their pyrylium counterparts.[2] The increased aromaticity of the this compound ring, owing to the similar electronegativity of sulfur and carbon, contributes to its relative stability.[2]

The distinct photophysical properties of both pyrylium and this compound salts make them highly useful in various applications:

-

Laser Dyes: Their substantial fluorescence emission allows them to be used as active media in dye lasers.[1][6]

-

Photosensitizers: They can absorb light and transfer the energy to other molecules, initiating photochemical reactions. This is valuable in photopolymerization and photodynamic therapy.[1][5]

-

Sensing and Imaging: The transformation of pyrylium salts to this compound derivatives upon reaction with sulfide ions has been exploited for the sensitive detection of sulfides.[7] Their fluorescence properties also make them candidates for fluorescent probes.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Aromatic Character of Thiopyrylium: A Theoretical and Experimental Deep Dive

For Researchers, Scientists, and Drug Development Professionals

The thiopyrylium cation, a sulfur-containing heterocyclic analog of the pyrylium cation, has garnered significant interest in various chemical disciplines, including medicinal chemistry, due to its unique electronic properties and reactivity.[1] Its aromatic character is a cornerstone of its stability and chemical behavior, influencing its potential applications in areas such as drug design and materials science. This technical guide provides an in-depth exploration of the theoretical and experimental evidence substantiating the aromaticity of the this compound ring system.

Theoretical Framework: Quantifying Aromaticity

The aromaticity of a cyclic molecule is a concept that goes beyond the simple Hückel's rule, embracing geometric, magnetic, and energetic criteria. Computational chemistry provides powerful tools to quantify these aspects, with Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) being two of the most widely employed indices.

Table 1: Comparison of Properties Influencing Aromaticity in Pyrylium and this compound

| Property | Pyrylium (Oxygen) | This compound (Sulfur) | Implication for Aromaticity |

| Electronegativity (Pauling Scale) | 3.44 | 2.58 | The lower electronegativity of sulfur compared to oxygen leads to a more balanced electron distribution in the this compound ring, favoring aromaticity. |

| Covalent Radius (pm) | 66 | 105 | The larger size of the sulfur atom might slightly decrease orbital overlap compared to carbon, but it is still effective for π-delocalization. |

| Polarizability | Lower | Higher | The higher polarizability of sulfur contributes to the stability of the delocalized π-system.[1] |

A theoretical investigation of pyrylium and its heavier chalcogen analogues (this compound, selenopyrylium) has been conducted using Density Functional Theory (DFT), although the primary focus was on their interaction with anions rather than a direct quantification of their intrinsic aromaticity through NICS or HOMA indices.[2]

Logical Workflow for Theoretical Aromaticity Assessment

References

- 1. The Form of the HOMA Geometric Aromaticity Index Is Universal and Allows the Design of Electronic and Magnetic Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anion Recognition by Pyrylium Cations and Thio-, Seleno- and Telluro- Analogues: A Combined Theoretical and Cambridge Structural Database Study - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Thiopyrylium Fluorescence and Photosensitization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the fluorescence and photosensitization properties of thiopyrylium salts. These heterocyclic compounds have garnered significant interest in various scientific fields, particularly in the development of novel photosensitizers for applications such as photodynamic therapy (PDT). This document details their photophysical properties, the mechanisms underlying their light-emissive and photosensitizing behaviors, and the experimental protocols for their characterization.

Introduction to this compound Dyes

This compound salts are a class of cationic organic compounds characterized by a sulfur-containing six-membered aromatic ring. Their unique electronic structure gives rise to distinct photophysical properties, including strong absorption in the visible and near-infrared (NIR) regions, and in some cases, significant fluorescence emission.[1][2] The ability to tune these properties through synthetic modifications of the this compound core and its substituents makes them highly versatile for various applications.[1][2]

Principles of Fluorescence

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The process can be understood through the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.

Upon absorption of a photon of appropriate energy, a this compound molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state via several pathways:

-

Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

-

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ to S₀).

-

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ to a triplet state, T₁). This process is crucial for photosensitization.

The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF) , which is the ratio of the number of photons emitted to the number of photons absorbed.[3] The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state.

Principles of Photosensitization

Photosensitization is a process where a molecule, the photosensitizer (PS), absorbs light and transfers the energy to another molecule, often molecular oxygen, leading to the generation of reactive oxygen species (ROS). This compound derivatives are particularly interesting as photosensitizers due to their efficient intersystem crossing.[3]

The mechanism of photosensitization can be broadly classified into two types:

-

Type I Mechanism: The excited triplet state of the photosensitizer (³PS*) directly interacts with a substrate molecule through electron or hydrogen transfer, producing radicals. These radicals can then react with molecular oxygen to generate ROS such as superoxide anion (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[4][5]

-

Type II Mechanism: The excited triplet state of the photosensitizer (³PS*) transfers its energy directly to ground-state molecular oxygen (³O₂), which is a triplet state. This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂).[4][5] The Type II mechanism is often the dominant pathway in photodynamic therapy.[6][7]

The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ) , which is the fraction of absorbed photons that result in the formation of singlet oxygen.

Quantitative Photophysical Data of this compound Derivatives

The photophysical properties of this compound salts are highly dependent on their molecular structure, including the nature and position of substituents on the heterocyclic ring. The following tables summarize key quantitative data for a selection of this compound derivatives from the literature.

Table 1: Fluorescence Quantum Yields (ΦF) and Lifetimes (τF) of Selected this compound Salts in Acetonitrile.

| Compound | Substituents | λex (nm) | λem (nm) | ΦF | τF (ns) | Reference |

| TP1 | 2,4,6-triphenyl | 490 | 530 | 0.05 | 0.25, 1.9 | [3] |

| TP4 | 2-(p-Cl-phenyl)-4,6-diphenyl | 490 | 530 | 0.04 | 0.53 | [3] |

| TP7 | 2-(p-Br-phenyl)-4,6-diphenyl | 490 | 530 | 0.02 | 0.23, 0.51 | [3] |

| TP10 | 2-(p-MeO-phenyl)-4,6-diphenyl | 500 | 620 | 0.10 | - | [3] |

| 3aa | dimethoxy-substituted | 436 | 488 | 0.01 | 0.32 | [8] |

| 3ba | dimethoxy-substituted | 545 | 637 | 0.008 | 0.93 | [8] |

Table 2: Singlet Oxygen Quantum Yields (ΦΔ) of Selected this compound Photosensitizers.

| Compound | Solvent | ΦΔ | Reference |

| A this compound derivative | - | ~0.50 | [3] |

| Additional data would be populated here as found in further literature searches. |

Note: The available literature provides limited direct comparisons of singlet oxygen quantum yields for a wide range of this compound derivatives in a single study. The value of ~0.50 is a general approximation mentioned for this compound salts, highlighting their potential as efficient photosensitizers.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound derivatives is essential for their development and application. The following sections provide detailed methodologies for key experiments.

Synthesis and Purification of this compound Salts

The synthesis of this compound salts often involves the condensation of 1,5-dicarbonyl compounds with a sulfur source, such as hydrogen sulfide, in an acidic medium. A general procedure is as follows:

-

Reaction Setup: A solution of the appropriate 1,5-dicarbonyl precursor in a suitable organic solvent (e.g., acetic acid) is prepared in a round-bottom flask.

-

Sulfur Source: A stream of hydrogen sulfide gas is passed through the solution, or a sulfide salt (e.g., sodium sulfide) is added.

-

Acid Catalyst: A strong acid, such as perchloric acid or tetrafluoroboric acid, is added to catalyze the cyclization and dehydration reactions.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the crude this compound salt is precipitated by the addition of a non-polar solvent (e.g., diethyl ether). The precipitate is collected by filtration, washed with the non-polar solvent, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

-

Spectroscopic grade solvents

Procedure:

-

Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

-

Integrate the area under the emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The data should yield a straight line passing through the origin.

-

Calculate the slope (gradient) of the linear fit for both the sample (Grad_sample) and the standard (Grad_standard).

-

Calculate the fluorescence quantum yield of the sample (ΦF,sample) using the following equation:

ΦF,sample = ΦF,standard × (Gradsample / Gradstandard) × (ηsample² / ηstandard²)

where ΦF,standard is the known quantum yield of the standard, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Measurement of Singlet Oxygen Quantum Yield (Indirect Method using DPBF)

The indirect method for determining the singlet oxygen quantum yield involves monitoring the consumption of a chemical trap that reacts specifically with singlet oxygen. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap that loses its characteristic absorbance upon reaction with ¹O₂.[9][10]

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Light source with a specific wavelength (e.g., laser or filtered lamp)

-

Quartz cuvettes

-

1,3-Diphenylisobenzofuran (DPBF)

-

Standard photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal, Methylene Blue)

-

Spectroscopic grade solvent (e.g., acetonitrile, ethanol)

Procedure:

-

Prepare solutions of the this compound sample, the standard photosensitizer, and DPBF in the chosen solvent. The concentrations should be adjusted so that the absorbance of the photosensitizer at the irradiation wavelength is similar for both the sample and the standard, and the initial absorbance of DPBF at its maximum (~415 nm) is around 1.0.

-

Irradiate the solutions containing the photosensitizer (either sample or standard) and DPBF with the light source at a constant intensity.

-

Monitor the decrease in the absorbance of DPBF at its maximum wavelength at regular time intervals during irradiation.

-

Plot the absorbance of DPBF versus irradiation time for both the sample and the standard. The initial part of the decay should be linear.

-

Determine the rate of DPBF decomposition (k) from the slope of the linear fit for both the sample (k_sample) and the standard (k_standard).

-

Calculate the singlet oxygen quantum yield of the sample (ΦΔ,sample) using the following equation:

ΦΔ,sample = ΦΔ,standard × (ksample / kstandard) × (Iabs,standard / Iabs,sample)